molecular formula C13H11NO3 B6414834 MFCD18323602 CAS No. 1261913-36-3

MFCD18323602

Cat. No.: B6414834
CAS No.: 1261913-36-3
M. Wt: 229.23 g/mol
InChI Key: XTDKHHKFRNUUMF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the dihydropyridine ring, followed by esterification to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 4-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(15)6-7-14-12/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKHHKFRNUUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692629
Record name Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-36-3
Record name Methyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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